LNA-guanosine 3'-CE phosphoramidite

Thermal denaturation Duplex stability Nucleic acid hybridization

LNA-guanosine 3'-CE phosphoramidite (CAS 709641-79-2; synonym: Lna-g amidite; molecular formula C₄₄H₅₃N₈O₈P; MW 852.91 g/mol) is a locked nucleic acid (LNA) phosphoramidite monomer designed for solid-phase oligonucleotide synthesis. It features the characteristic 2′-O,4′-C-methylene bridge that locks the ribose sugar in a C3′-endo conformation, a guanine base protected as its N²-dimethylformamidine (dmf) derivative, a 5′-O-(4,4′-dimethoxytrityl) group for chain elongation control, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety.

Molecular Formula C44H53N8O8P
Molecular Weight 852.9 g/mol
Cat. No. B15599178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-guanosine 3'-CE phosphoramidite
Molecular FormulaC44H53N8O8P
Molecular Weight852.9 g/mol
Structural Identifiers
InChIInChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)
InChIKeyACJXYPZQPQPGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LNA-Guanosine 3'-CE Phosphoramidite Procurement: Core Specifications, CAS, and Structural Identity


LNA-guanosine 3'-CE phosphoramidite (CAS 709641-79-2; synonym: Lna-g amidite; molecular formula C₄₄H₅₃N₈O₈P; MW 852.91 g/mol) is a locked nucleic acid (LNA) phosphoramidite monomer designed for solid-phase oligonucleotide synthesis. It features the characteristic 2′-O,4′-C-methylene bridge that locks the ribose sugar in a C3′-endo conformation, a guanine base protected as its N²-dimethylformamidine (dmf) derivative, a 5′-O-(4,4′-dimethoxytrityl) group for chain elongation control, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety [1]. LNA-containing oligonucleotides exhibit substantially enhanced thermal stability toward complementary DNA and RNA targets relative to unmodified DNA, 2′-O-methyl RNA, and phosphorothioate backbones [2]. The compound is shipped as an off-white to pale yellow powder and is commercially available from multiple vendors at HPLC ≥95% to ≥98% purity .

Why DNA, 2'-OMe, or MOE Guanosine Phosphoramidites Cannot Replace LNA-Guanosine 3'-CE Phosphoramidite


The 2′-O,4′-C-methylene bridge in LNA-guanosine 3'-CE phosphoramidite imposes a rigid C3′-endo sugar pucker that fundamentally alters the thermodynamic and biological properties of the resulting oligonucleotide. This structural pre-organization is absent in DNA (flexible sugar), 2′-O-methyl (partial conformational bias), and 2′-O-MOE (extended side chain) guanosine phosphoramidites. As a consequence, the identity of the sugar modification—not merely the guanine base—dictates critical performance parameters including duplex thermal stability per monomer, mismatch discrimination capacity, serum nuclease resistance half-life, and antisense potency [1][2]. Substituting LNA-G with a DNA-G, 2′-OMe-G, or 2′-MOE-G phosphoramidite results in step-change losses in target binding affinity and biological stability that cannot be compensated by increasing oligonucleotide length or concentration [3]. The quantitative evidence below establishes exactly how large these differentials are and why procurement decisions must be made at the monomer level.

LNA-Guanosine 3'-CE Phosphoramidite: Quantitative Head-to-Head Evidence vs. Closest Analogs


Thermal Stability per Monomer: LNA-G vs. DNA-G, 2'-OMe-G, and Phosphorothioate Backbone ΔTm

In mixed-sequence duplexes, each incorporated LNA monomer raises the melting temperature (Tm) by +1.5 to +9.1 °C against complementary DNA or RNA [1]. The foundational synthesis paper reported per-modification increases of +3 to +8 °C [2]. By contrast, 2'-O-methyl nucleotides increase Tm by <1 °C per modification [3], and phosphorothioate (PS) backbone modifications reduce Tm by 0.45–1 °C per linkage [4]. Thus, a single LNA-G substitution can confer an affinity gain equivalent to incorporating three to eight 2'-OMe modifications, making LNA-guanosine 3'-CE phosphoramidite the monomer of choice when maximizing binding strength per synthetic step is the procurement criterion.

Thermal denaturation Duplex stability Nucleic acid hybridization

Serum Nuclease Resistance: Chimeric LNA-G/DNA Oligonucleotide Half-Life vs. DNA, PS, and 2'-OMe Gapmers

Oligonucleotides containing three LNA residues at each terminus flanking a central DNA stretch exhibit a human serum half-life (t₁/₂) of approximately 15 hours, representing a 10-fold stabilization relative to unmodified DNA (t₁/₂ ≈ 1.5 h) [1][2]. This LNA/DNA chimera is also more stable than isosequential phosphorothioate oligonucleotides (t₁/₂ = 10 h) and 2′-O-methyl gapmers (t₁/₂ = 12 h) [1]. This stability ranking—LNA/DNA > 2′-OMe > PS > DNA—is consistent across independent studies [3]. The N²-dmf protection on LNA-guanosine 3'-CE phosphoramidite is compatible with standard ammonia deprotection and does not compromise this stability advantage.

Nuclease resistance Serum stability Antisense oligonucleotides

Antisense Gene Silencing Potency: LNA Gapmer IC₅₀ vs. 2'-OMe Gapmer and Phosphorothioate Oligonucleotide

In a standardized co-transfection assay targeting vanilloid receptor subtype 1 (VR1) mRNA in mammalian cells, an LNA–DNA–LNA gapmer achieved an IC₅₀ of 0.4 nM, making it the most potent single-stranded antisense oligonucleotide in the study [1]. This represented a 175-fold improvement over the commonly used phosphorothioate oligonucleotide (IC₅₀ ≈ 70 nM) and a 550-fold improvement over a 2′-O-methyl RNA–DNA gapmer (IC₅₀ ≈ 220 nM) [1]. While siRNA was more potent (IC₅₀ = 0.06 nM), LNA gapmers uniquely combine single-stranded simplicity with sub-nanomolar potency, which siRNA cannot achieve without double-stranded delivery challenges [2]. The N²-dmf-protected LNA-guanosine 3'-CE phosphoramidite is compatible with the LNA–DNA–LNA gapmer design that produced this potency advantage.

Antisense oligonucleotide Gene silencing IC₅₀ Gapmer

Single Nucleotide Mismatch Discrimination: LNA Purine (Guanosine) Superiority Over LNA Pyrimidines and DNA Nucleotides

LNA purines (guanosine and adenosine) offer significantly greater mismatch discrimination than LNA pyrimidines (cytidine and thymidine) and DNA nucleotides [1][2]. In systematic UV melting studies, the ΔTm between perfectly matched and singly mismatched LNA:DNA duplexes is markedly larger when the mismatch site involves an LNA purine residue [1]. For LNA octamers, a single base-pair mismatch produces a ΔTm as large as approximately 26 °C with an LNA-modified strand, compared to only approximately 10 °C for the corresponding unmodified DNA octamer [3]. Real-time PCR experiments independently confirm that LNA modifications at guanosine positions at the 3′-end of probes are especially effective for discriminating mismatches [1]. This purine > pyrimidine hierarchy means that LNA-guanosine 3'-CE phosphoramidite is specifically valuable when the interrogation position for SNP or mutation detection is a guanosine residue.

Mismatch discrimination SNP genotyping Allele-specific detection LNA probes

Solid-Phase Coupling Efficiency: LNA-Guanosine Phosphoramidite Stepwise Yield vs. DNA Phosphoramidite

LNA phosphoramidites, including LNA-guanosine 3'-CE phosphoramidite, achieve stepwise coupling yields of approximately 99% when extended coupling times (6 min) are employed [1]. This matches the coupling efficiency of standard DNA phosphoramidites, which require only approximately 2 min coupling time [1]. The recommended coupling time for LNA monomers on commercial synthesizers is typically 6–8 min vs. 90 s for DNA monomers . Importantly, the high stability of LNA phosphoramidites in acetonitrile solution means that extended dwell time on the synthesizer does not result in significant reagent degradation [2]. Procurement requires awareness that LNA-guanosine 3'-CE phosphoramidite demands moderately adjusted synthesis protocols but delivers DNA-equivalent coupling fidelity.

Oligonucleotide synthesis Coupling efficiency Stepwise yield Phosphoramidite chemistry

Exon Skipping Efficiency: LNA vs. 2'-OMe Phosphorothioate Antisense Oligonucleotides in Duchenne Muscular Dystrophy Model

In a direct comparative analysis of antisense oligonucleotide backbone chemistries for targeted DMD exon 46 skipping in human myotubes, an LNA-modified antisense oligonucleotide induced substantially higher exon skipping levels than the most effective 2′-O-methyl phosphorothioate (2OMePS) oligonucleotide [1][2]. In myotubes from a healthy human control, LNA achieved 85% skipping vs. 20% for 2OMePS; in myotubes from an exon 45 deletion DMD patient, LNA achieved 98% skipping vs. 75% for 2OMePS [1]. This 4.25-fold and 1.3-fold improvement, respectively, demonstrates that the affinity gain conferred by LNA monomers translates directly to enhanced functional splice-modulation activity. However, the study also noted reduced sequence specificity for LNA relative to 2OMePS when mismatches were introduced, highlighting the importance of careful sequence design when using LNA-guanosine 3'-CE phosphoramidite [1].

Exon skipping Splice modulation Duchenne muscular dystrophy Antisense oligonucleotide therapeutics

Optimal Procurement Scenarios for LNA-Guanosine 3'-CE Phosphoramidite Based on Quantitative Differentiation Evidence


High-Sensitivity qPCR Probe and SNP Genotyping Assay Design at Guanosine Interrogation Positions

LNA-guanosine 3'-CE phosphoramidite should be prioritized when designing dual-labeled hydrolysis probes or molecular beacons for qPCR-based SNP genotyping where the interrogation position is a guanosine residue. The evidence demonstrates that LNA purines generate ΔTm values of ~26 °C for single mismatches vs. ~10 °C for unmodified DNA probes [1], with LNA-guanosine at the 3′-end of probes being especially effective for mismatch discrimination in real-time PCR assays [2]. The +1.5 to +8 °C Tm increase per monomer [3] also allows the probe length to be shortened while maintaining target Tm, improving signal-to-noise ratio in fluorescence detection.

Therapeutic Antisense Gapmer Oligonucleotides Requiring Sub-Nanomolar Potency and Extended Serum Half-Life

For antisense drug discovery programs targeting mRNA for degradation via RNase H recruitment, LNA-guanosine 3'-CE phosphoramidite is the monomer of choice for constructing LNA–DNA–LNA gapmers. Quantitative evidence shows LNA gapmers achieve IC₅₀ values of 0.4 nM—175-fold more potent than phosphorothioate (IC₅₀ ~70 nM) and 550-fold more potent than 2′-OMe gapmers (IC₅₀ ~220 nM) [4]. Additionally, LNA/DNA chimeras with three LNA residues at each terminus exhibit a serum half-life of ~15 h vs. ~1.5 h for unmodified DNA and ~10–12 h for PS and 2'-OMe gapmers [5]. These combined potency and stability advantages justify the procurement of LNA-guanosine phosphoramidite over conventional monomers for any antisense program where target knockdown durability and low-dose efficacy are critical.

Splice-Switching Oligonucleotide Development for Exon Skipping in Neuromuscular Disorders

Researchers developing antisense oligonucleotides for exon skipping applications—exemplified by DMD exon 46 skipping—should procure LNA-guanosine 3'-CE phosphoramidite when maximum exon skipping efficiency is required. Head-to-head data show LNA antisense oligonucleotides achieve 98% exon skipping in patient-derived myotubes vs. 75% for 2OMePS [6], a 1.3-fold improvement that can be clinically meaningful when targeting low-abundance transcripts. The coupling efficiency of ~99% per step [7] ensures that full-length LNA-modified splice-switching oligonucleotides are reliably synthesized even at scales required for in vivo efficacy studies.

Short Oligonucleotide Probe Design for In Situ Hybridization and MicroRNA Detection

When designing short (10–15 nt) oligonucleotide probes for miRNA detection, in situ hybridization (ISH), or Northern blotting, LNA-guanosine 3'-CE phosphoramidite enables probe lengths that are impractical with unmodified DNA or 2'-OMe chemistry. The +3 to +8 °C ΔTm per LNA monomer [3] means that a 12-mer LNA-modified probe can achieve the same Tm as a 20+ mer DNA probe, providing superior tissue penetration in ISH and better discrimination of closely related miRNA family members. The ≥4-year shelf-life at −20 °C and ≥98% HPLC purity of commercially available LNA-guanosine phosphoramidite support long-term procurement planning for standardized probe manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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